molecular formula C14H18FNO B7997777 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzaldehyde

4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzaldehyde

Cat. No.: B7997777
M. Wt: 235.30 g/mol
InChI Key: VIPFRMZPZSPAMR-UHFFFAOYSA-N
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Description

4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzaldehyde is an organic compound with the molecular formula C14H18FNO It is a derivative of benzaldehyde, featuring a fluorine atom at the 4-position and a 3-methylpiperidin-1-ylmethyl group at the 2-position

Preparation Methods

The synthesis of 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzaldehyde can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-2-[(3-methylpiperidin-1-yl)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-11-3-2-6-16(8-11)9-13-7-14(15)5-4-12(13)10-17/h4-5,7,10-11H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPFRMZPZSPAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC(=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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